molecular formula C9H8ClN3 B1482156 7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2092284-13-2

7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No. B1482156
M. Wt: 193.63 g/mol
InChI Key: SOWUMONCYNJVRE-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the class of compounds it belongs to and its key functional groups.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound.


Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) are often referred to for this information.


Future Directions

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properties

IUPAC Name

7-(chloromethyl)-1-prop-2-ynylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-2-3-12-4-5-13-9(12)8(6-10)7-11-13/h1,4-5,7H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWUMONCYNJVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN2C1=C(C=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
Reactant of Route 5
7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

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